N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(Furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-3-yl ethyl substituent on the nitrogen atom and a thiophen-3-yl group attached to the acetyl moiety. The compound’s design integrates aromatic heterocycles (furan and thiophene), which are known to enhance bioavailability and target-specific interactions in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(7-11-3-6-16-9-11)13-4-1-10-2-5-15-8-10/h2-3,5-6,8-9H,1,4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVSIYPEIGMHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of furan-3-yl ethylamine with thiophene-3-yl acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new materials and compounds through various chemical reactions, including oxidation, reduction, and substitution.
Synthetic Routes:
The synthesis typically involves multi-step reactions, starting from substituted anilines followed by acylation to introduce the acetamide group. Cross-coupling reactions such as Suzuki or Stille coupling are often employed to incorporate the furan and thiophene rings.
Biology
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
Biological Activity:
Studies suggest that compounds with similar structures exhibit significant biological properties, including:
- Anticancer Activity: In vitro studies have shown effectiveness against different cancer cell lines.
- Antimicrobial Properties: Potential to inhibit bacterial growth.
Medicine
This compound is explored as a lead compound in drug discovery. Its ability to interact with molecular targets such as enzymes or receptors positions it as a candidate for developing therapeutics for various diseases.
Mechanism of Action:
The compound may modulate enzyme activity or receptor interactions due to its multiple functional groups, leading to inhibition or activation of specific biological pathways.
Industry
This compound is utilized in the development of advanced materials with specific electronic or optical properties. Its heterocyclic structure contributes to its potential application in organic electronics.
Case Studies and Research Findings
Recent studies have highlighted the significance of compounds containing furan and thiophene moieties:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Similar compounds have shown promise as inhibitors against viral proteases critical for replication processes. |
| Enzyme Modulation | Thiophene-containing compounds effectively modulate enzyme activity, indicating therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the positional isomerism of its substituents (furan-3-yl vs. furan-2-yl; thiophen-3-yl vs. thiophen-2-yl). Key comparisons include:
a) N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide ()
- Substituents: Thiophen-2-yl (acetyl group) and cyano-thiophen-2-yl (amide nitrogen).
- Synthesis : Activated via acyl chloride intermediates, similar to methods applicable for the target compound .
b) Verosudil (rac-(2R)-2-(Dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) ()
- Substituents: Thiophen-3-yl (same as target) and dimethylamino-isoquinoline.
- Biological Relevance : Verosudil is a clinically studied Rho-kinase inhibitor, indicating that the thiophen-3-yl moiety may contribute to kinase binding .
- Key Differences: The target compound lacks the dimethylamino-isoquinoline pharmacophore, suggesting divergent therapeutic applications.
c) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()
- Substituents : Furan-2-yl and triazole-sulfanyl groups.
- Activity : Exhibits anti-exudative effects (43–90% inhibition at 10 mg/kg) comparable to diclofenac .
- Key Differences : The furan-2-yl position and triazole ring in these analogs may enhance hydrogen-bonding interactions, unlike the furan-3-yl ethyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
Notes:
- Thiophen-3-yl may confer better metabolic stability than thiophen-2-yl due to reduced susceptibility to oxidative metabolism .
Biological Activity
N-(2-(furan-3-yl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound features a furan ring and a thiophene ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:
This arrangement imparts significant electronic properties that are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and thiophene rings facilitate non-covalent interactions such as π-π stacking and hydrogen bonding, which are essential for binding affinity and specificity to molecular targets.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, with some derivatives showing MIC values as low as 0.22 μg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Activity
Studies have indicated that this compound may exhibit anticancer properties. In vitro assays on various cancer cell lines have shown that the compound can induce cytotoxic effects at certain concentrations, although specific IC50 values need further investigation .
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of various derivatives found that this compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
- Cytotoxicity Assays : In cytotoxicity assays conducted on HeLa and A549 carcinoma cells, the compound demonstrated selective inhibition without significant toxicity at higher concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
